molecular formula C16H20N4O4 B2457033 N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251560-33-4

N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2457033
CAS No.: 1251560-33-4
M. Wt: 332.36
InChI Key: YGUDZSXFQKQSGH-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetically designed small molecule of high interest in medicinal chemistry and drug discovery research. This acetamide derivative features a multi-heterocyclic architecture, combining furan, morpholine, and pyrimidinone rings into a single scaffold. The 4-methyl-6-oxo-1,6-dihydropyrimidine core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . The integration of a morpholine ring, a common pharmacophore, is a strategic feature aimed at enhancing the molecule's physicochemical properties and potential for target interaction . Compounds with similar furan-methylacetamide structures have been investigated for their potential to interact with biological targets such as cytochrome P450 enzymes, which are critical in drug metabolism studies . Furthermore, the structural motif of a 2-substituted-6-oxopyrimidine has been identified as a key intermediate in the synthesis of compounds with potential pharmacological applications . Researchers can leverage this chemical as a key intermediate for synthesizing novel compound libraries or as a biochemical tool for probing biological mechanisms. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-12-9-15(22)20(16(18-12)19-4-7-23-8-5-19)11-14(21)17-10-13-3-2-6-24-13/h2-3,6,9H,4-5,7-8,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUDZSXFQKQSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan Ring: Starting with a furan derivative, such as furfural, which can be reacted with an appropriate amine to form the furan ring.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with an appropriate alkylating agent.

    Coupling Reactions: The final step involves coupling the furan, pyrimidine, and morpholine derivatives through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).

    Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted amides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, morpholine, and pyrimidine rings could contribute to the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: can be compared with other compounds containing furan, morpholine, and pyrimidine rings.

    Unique Features: The combination of these three rings in a single molecule is relatively unique, potentially offering distinct chemical and biological properties.

List of Similar Compounds

    Furfurylamine: Contains a furan ring and an amine group.

    Morpholine: Contains a morpholine ring.

    Pyrimidine Derivatives: Various compounds containing the pyrimidine ring, such as cytosine and thymine.

This article provides a comprehensive overview of this compound based on general principles of organic chemistry. For specific details and experimental data, consulting primary research literature would be necessary.

Biological Activity

N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. For instance, Mannich bases, which include structures similar to our compound, have shown promising cytotoxic effects against various cancer cell lines. In a study comparing the cytotoxicity of Mannich bases to standard chemotherapeutics like 5-fluorouracil, certain derivatives demonstrated up to 4.2 times higher cytotoxicity against human Jurkat cells and hepatoma cells .

Table 1: Cytotoxicity of Mannich Bases Compared to Standard Drugs

CompoundIC50 (μM)Cell LineReference
N-[(furan-2-yl)methyl]-...<10WiDr Colon Cancer
5-Fluorouracil12Huh-7 Hepatoma
Melphalan15Jurkat Cells

2. Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal activities. Similar furan-containing compounds have been reported to exhibit such activities, making it plausible that this compound may also possess these properties. Studies on related Mannich bases have highlighted their effectiveness against various bacterial strains .

The mechanisms underlying the biological activities of this compound are linked to its ability to interact with biological macromolecules. For example:

  • Enzyme Inhibition : The inhibition of specific enzymes involved in cancer cell proliferation has been noted for similar compounds.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G0/G1 phase, preventing cancer cell replication .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds structurally related to N-[(furan-2-yl)methyl]-... . A notable case involved the synthesis of pyrimidine derivatives that were screened for their anticancer activity against different cell lines. The results showed that modifications to the morpholine and furan rings significantly influenced cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the key synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via multi-step routes involving nucleophilic substitution and condensation reactions. A common method reacts furan-2-carbaldehyde with 4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl acetamide under basic conditions (e.g., NaOH/K₂CO₃). Critical steps include:

  • Reaction Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, morpholine carbons at δ 45–55 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical 302.33 g/mol; observed [M+H]⁺ at m/z 303.34) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and morpholine C-N bonds (~1100 cm⁻¹) .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

  • Solubility : Soluble in DMSO (≥50 mg/mL), ethanol (~10 mg/mL), and PBS (pH 7.4, ≤1 mg/mL). For in vitro assays, pre-dissolve in DMSO and dilute in buffer to avoid precipitation .
  • Stability : Stable at 4°C for 6 months in anhydrous DMSO. Degrades at >60°C or extreme pH (<3 or >10). Monitor via stability-indicating HPLC .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., IC₅₀ variability) be resolved?

Contradictory data may arise from assay conditions or target specificity. To validate:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and ATP-based viability assays .
  • Orthogonal Methods : Confirm enzyme inhibition (e.g., kinase activity via radiometric assays) alongside cellular assays .
  • Structural Analogs : Compare activity of derivatives (e.g., fluorinated or morpholine-modified analogs) to identify SAR trends .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Formulation : Use PEGylated nanoparticles or liposomes to enhance aqueous solubility .
  • Prodrug Design : Introduce ester moieties at the acetamide group for hydrolytic activation in vivo .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS to assess plasma half-life and tissue distribution in rodent models .

Q. How can the mechanism of action be elucidated when initial target screens are inconclusive?

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR Knockout Models : Test activity in cell lines with gene knockouts (e.g., mTOR or PI3K) to pinpoint pathways .
  • Molecular Docking : Simulate binding to homology-modeled targets (e.g., dihydrofolate reductase) using AutoDock Vina .

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